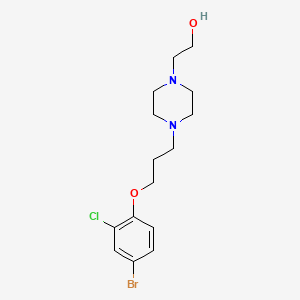

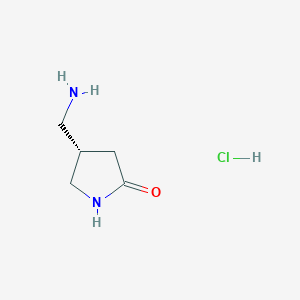

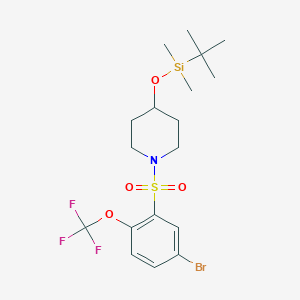

![molecular formula C14H28N2O3 B1382333 tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate CAS No. 1803587-78-1](/img/structure/B1382333.png)

tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, also known by its CAS Number 1803587-78-1 , is a chemical of interest in various research fields . It has a molecular weight of 272.38 and a molecular formula of C14H28N2O3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H28N2O3/c1-13(2,3)19-12(17)15-8-11-6-7-16(9-11)10-14(4,5)18/h11,18H,6-10H2,1-5H3,(H,15,17) . This provides a detailed representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis:

- A study by Weber et al. (1995) focused on the structural analysis of a closely related compound, highlighting its significance in understanding molecular configurations and potential synthesis applications (Weber, Ettmayer, Hübner, & Gstach, 1995).

Asymmetric Synthesis and Catalysis:

- Yang et al. (2009) explored the synthesis of a tert-butyl carbamate derivative through asymmetric Mannich reactions. This research highlights the compound's utility in developing chiral building blocks for complex molecules (Yang, Pan, & List, 2009).

Intermediate in Natural Product Synthesis:

- Tang et al. (2014) synthesized a derivative of tert-butyl carbamate as an intermediate in the natural product jaspine B, demonstrating its utility in the synthesis of biologically active compounds (Tang et al., 2014).

Enantioselective Synthesis:

- Chung et al. (2005) reported an enantioselective synthesis of a tert-butyl carbamate derivative, showcasing the compound's role in producing optically active substances (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Drug Intermediate Synthesis:

- The synthesis and applications of tert-butyl carbamate derivatives as intermediates in drug development were detailed by Geng Min (2010). This study highlights the compound's significance in the pharmaceutical industry (Geng Min, 2010).

Metabolic Studies:

- Yoo et al. (2008) investigated the metabolic pathways of a tert-butyl carbamate-related compound, underscoring its importance in understanding drug metabolism (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).

Optical Active Compound Synthesis:

- Ohno et al. (1999) synthesized the optical isomers of a tert-butyl carbamate derivative, contributing to the development of antilipidemic agents (Ohno, Yano, Yamada, Shirasaka, Yamamoto, Kobayashi, & Ogawa, 1999).

Application in Neurodegenerative Diseases:

- Camarillo-López et al. (2020) explored the protective activity of a tert-butyl carbamate derivative in astrocytes stimulated with amyloid-beta, indicating potential applications in Alzheimer’s disease research (Camarillo-López, Hernández Rodríguez, Torres-Ramos, Arciniega-Martínez, García-Marín, Correa Basurto, Méndez Méndez, & Rosales-Hernández, 2020).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS pictograms GHS05 and GHS07 . It has hazard statements H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propiedades

IUPAC Name |

tert-butyl N-[[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)15-8-11-6-7-16(9-11)10-14(4,5)18/h11,18H,6-10H2,1-5H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKLJVSQYUJSAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(C1)CC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

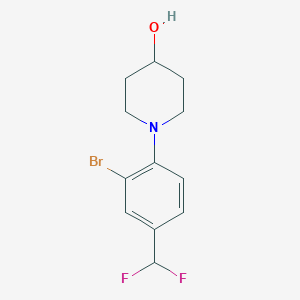

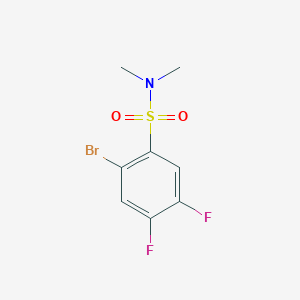

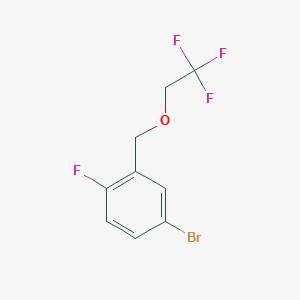

![8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1382264.png)